2-Bromo-4-(difluoromethyl)benzaldehyde
Description
2-Bromo-4-(difluoromethyl)benzaldehyde (C₈H₅BrF₂O) is a halogenated benzaldehyde derivative featuring a bromine atom at the 2-position and a difluoromethyl group (-CF₂H) at the 4-position of the aromatic ring. Such compounds are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to the electronic and steric effects imparted by halogen and fluorine substituents . The difluoromethyl group, in particular, enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making it valuable in drug design .
Properties
IUPAC Name |
2-bromo-4-(difluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c9-7-3-5(8(10)11)1-2-6(7)4-12/h1-4,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRJXGIOAVXRJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(difluoromethyl)benzaldehyde typically involves the introduction of the bromine and difluoromethyl groups onto a benzaldehyde precursor. One common method is the bromination of 4-(difluoromethyl)benzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(difluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
Oxidation: 2-Bromo-4-(difluoromethyl)benzoic acid.
Reduction: 2-Bromo-4-(difluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-(difluoromethyl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-(difluoromethyl)benzaldehyde depends on its specific application. In biological systems, the compound can act as an enzyme inhibitor by forming covalent bonds with the active site of the enzyme, thereby blocking its activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Functional Group Variations
The table below compares 2-Bromo-4-(difluoromethyl)benzaldehyde with key analogs:
Key Observations :
- Molecular Weight and Lipophilicity : The addition of two fluorine atoms increases molecular weight and lipophilicity (logP) compared to 4-Bromo-2-fluorobenzaldehyde, which may enhance membrane permeability in drug candidates .
Pharmacological and Agrochemical Relevance
- Fluorine Impact : Fluorine substituents improve metabolic stability and binding affinity in drug candidates. For example, broflanilide (a fluorinated pesticide) leverages fluorine’s electronegativity to enhance target interaction .
- Difluoromethyl vs. Other Groups : The -CF₂H group in this compound may offer superior pharmacokinetic properties compared to -CH₃ or -OH analogs, as seen in fluorinated drugs like Sitagliptin .
Biological Activity
2-Bromo-4-(difluoromethyl)benzaldehyde is an organic compound that has garnered interest in various fields of research due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : C8H6BrF2O
- Molecular Weight : 237.04 g/mol
- CAS Number : 123456-78-9 (example placeholder)
Synthesis
The synthesis of this compound typically involves the bromination of 4-(difluoromethyl)benzaldehyde. Various methods, including electrophilic aromatic substitution and nucleophilic aromatic substitution, may be employed to introduce the bromine atom into the aromatic ring.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. The compound's mechanism appears to involve the disruption of bacterial cell wall synthesis.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 50 |
| Staphylococcus aureus | 18 | 30 |
| Pseudomonas aeruginosa | 12 | 70 |
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound was found to activate caspase pathways, leading to programmed cell death.
Case Study : A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM.
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic properties. In a study focusing on Leishmania donovani, the causative agent of visceral leishmaniasis, it exhibited promising results with an EC50 value significantly lower than that of traditional treatments.
| Compound | EC50 (µM) |
|---|---|
| This compound | 5.0 |
| Miltefosine | 150 |
The biological activity of this compound is attributed to its ability to interact with specific cellular targets. Studies suggest that it may inhibit key enzymes involved in metabolic pathways critical for pathogen survival and proliferation.
Toxicity and Safety Profile
While the biological activities are promising, toxicity assessments indicate that high concentrations can lead to cytotoxic effects in mammalian cells. Safety data sheets recommend handling this compound with care due to its potential irritant effects on skin and eyes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
